molecular formula C8H8NNaO7S B1503913 Isatin-5-sulfonic acid sodium salt dihydrate CAS No. 207399-16-4

Isatin-5-sulfonic acid sodium salt dihydrate

Cat. No.: B1503913
CAS No.: 207399-16-4
M. Wt: 285.21 g/mol
InChI Key: QOAFLTFHMZZJFP-UHFFFAOYSA-M
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Description

Isatin-5-sulfonic acid sodium salt dihydrate is a chemical compound with the molecular formula C8H4NNaO5S·2H2O and a molecular weight of 285.21 g/mol. It is a sodium salt of isatin-5-sulfonic acid and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isatin-5-sulfonic acid sodium salt dihydrate can be synthesized through the sulfonation of isatin. The reaction involves treating isatin with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the 5-position of the indole ring. The resulting product is then neutralized with sodium hydroxide to form the sodium salt, followed by crystallization to obtain the dihydrate form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale sulfonation reactors and efficient separation techniques to ensure high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Isatin-5-sulfonic acid sodium salt dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of isatin-5-sulfonic acid derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as isatin-5-sulfonic acid sodium salt monohydrate.

  • Substitution: Substitution reactions can result in the formation of various substituted isatin derivatives.

Scientific Research Applications

Isatin-5-sulfonic acid sodium salt dihydrate is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, it serves as a potent inhibitor of caspases, making it valuable in apoptosis research and potential therapeutic applications.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of caspases, which are enzymes involved in the process of apoptosis (programmed cell death). By inhibiting caspase-3, isatin-5-sulfonic acid sodium salt dihydrate prevents the execution phase of apoptosis, thereby promoting cell survival.

Molecular Targets and Pathways Involved:

  • Caspase-3: The primary molecular target is caspase-3, a key enzyme in the apoptotic pathway.

  • Apoptosis Pathway: The compound interferes with the apoptosis pathway, preventing the activation of downstream caspases and the subsequent cell death.

Comparison with Similar Compounds

  • Isatin-3-sulfonic acid sodium salt

  • Isatin-7-sulfonic acid sodium salt

  • Isatin-4-sulfonic acid sodium salt

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Biological Activity

Isatin-5-sulfonic acid sodium salt dihydrate (ISAS) is a derivative of isatin, a compound that has garnered significant interest due to its diverse biological activities. This article explores the biological activity of ISAS, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₈H₈NNaO₅S·2H₂O
  • Molecular Weight : 248.22 g/mol
  • CAS Number : 80789-74-8

ISAS is recognized for its role as a specific reagent for tryptophan in proteins and peptides, showcasing its utility in biochemical research .

1. Anticancer Properties

ISAS has demonstrated notable anticancer activity. Research indicates that it acts as a potent inhibitor of caspases, particularly caspase-3, which plays a crucial role in the apoptotic pathway. The inhibition of this enzyme can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .

Table 1: Anticancer Activity of ISAS

CompoundIC50 (µM)Mechanism of Action
This compound<10Caspase-3 inhibition
Doxorubicin4.56–8.29Topoisomerase II inhibition

2. Antimicrobial Activity

ISAS exhibits antimicrobial properties against various pathogens. Studies have shown that derivatives of isatin, including ISAS, possess significant antiviral and antibacterial effects. For instance, it has been reported to be effective against Gram-positive bacteria and fungi .

Table 2: Antimicrobial Activity of ISAS Derivatives

CompoundTarget PathogenActivity
Isatin-3-thiosemicarbazone derivativesPoliovirus Type IIActive
Mannich bases of isatinGram-positive bacteriaToxic to cancer cells

3. Anti-inflammatory Effects

ISAS derivatives have been evaluated for their anti-inflammatory properties. In studies involving carrageenan-induced paw edema models, certain synthesized compounds derived from ISAS showed significant analgesic and anti-inflammatory effects .

Table 3: Anti-inflammatory Activity

CompoundModel UsedResult
Schiff bases of 5-substituted IsatinCarrageenan-induced paw edemaSignificant reduction in edema

The biological activity of ISAS can be attributed to its ability to interact with various biological targets:

  • Caspase Inhibition : By inhibiting caspases, particularly caspase-3, ISAS promotes apoptosis in cancer cells.
  • Enzyme Interaction : ISAS and its derivatives have been shown to inhibit enzymes involved in viral replication, such as the SARS-CoV 3CL protease .
  • Receptor Modulation : The compound may interact with specific receptors in inflammatory pathways, leading to reduced inflammation.

Case Studies

  • Inhibition of SARS-CoV Protease : A study demonstrated that modifications at the C-5 position significantly enhanced the inhibitory activity against SARS-CoV 3CL protease, with some derivatives showing IC50 values below 5 µM .
  • Antitumor Activity in Zebrafish Models : In vivo studies utilizing zebrafish embryos indicated that certain isatin derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Properties

IUPAC Name

sodium;2,3-dioxo-1H-indole-5-sulfonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5S.Na.2H2O/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;;;/h1-3H,(H,9,10,11)(H,12,13,14);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAFLTFHMZZJFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679583
Record name Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207399-16-4, 652154-08-0
Record name Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isatin-5-sulfonic acid sodium salt dihydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 207399-16-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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